molecular formula C17H12ClNO2 B14658457 Benzoic acid, 2-((2-chloro-1-naphthalenyl)amino)- CAS No. 39191-40-7

Benzoic acid, 2-((2-chloro-1-naphthalenyl)amino)-

Cat. No.: B14658457
CAS No.: 39191-40-7
M. Wt: 297.7 g/mol
InChI Key: MDWVGEUJJIHJEP-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((2-chloro-1-naphthalenyl)amino)- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid moiety substituted with a 2-chloro-1-naphthalenyl group through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((2-chloro-1-naphthalenyl)amino)- typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitronaphthalene.

    Reduction of Nitro Group: The nitro group in 2-nitronaphthalene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2-amino-1-naphthalene.

    Chlorination: 2-amino-1-naphthalene is chlorinated using thionyl chloride to produce 2-chloro-1-naphthalenylamine.

    Coupling with Benzoic Acid: Finally, 2-chloro-1-naphthalenylamine is coupled with benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form benzoic acid, 2-((2-chloro-1-naphthalenyl)amino)-.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((2-chloro-1-naphthalenyl)amino)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

    Oxidation Reactions: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of substituted benzoic acid derivatives.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding alcohols.

Scientific Research Applications

Benzoic acid, 2-((2-chloro-1-naphthalenyl)amino)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-((2-chloro-1-naphthalenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid, 2-Amino-: Similar structure but lacks the chloro and naphthalenyl groups.

    Anthranilic Acid: Contains an amino group ortho to the carboxylic acid group but lacks the chloro and naphthalenyl groups.

    2-Chlorobenzoic Acid: Contains a chloro group ortho to the carboxylic acid group but lacks the amino and naphthalenyl groups.

Uniqueness

Benzoic acid, 2-((2-chloro-1-naphthalenyl)amino)- is unique due to the presence of both the chloro and naphthalenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

39191-40-7

Molecular Formula

C17H12ClNO2

Molecular Weight

297.7 g/mol

IUPAC Name

2-[(2-chloronaphthalen-1-yl)amino]benzoic acid

InChI

InChI=1S/C17H12ClNO2/c18-14-10-9-11-5-1-2-6-12(11)16(14)19-15-8-4-3-7-13(15)17(20)21/h1-10,19H,(H,20,21)

InChI Key

MDWVGEUJJIHJEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2NC3=CC=CC=C3C(=O)O)Cl

Origin of Product

United States

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